REACTION_SMILES
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[C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:32])[Cl:33].[CH3:35][CH2:36][O:37][C:38]([CH3:39])=[O:40].[CH3:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].[CH3:52][CH2:53][O:54][CH2:55][CH3:56].[CH:6]1([NH:7][CH:8]([CH3:9])[CH3:10])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]1.[ClH:34].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[O:47]1[CH2:48][CH2:49][CH2:50][CH2:51]1>>[C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:32])[CH2:39][C:38]([O:37][CH2:36][CH3:35])=[O:40]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCCCCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
CCCCCCCCCCCCCCCC(=O)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |